4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide is a chemical compound that features a pyrrolidinyl group attached to a benzenesulfonamide moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction produces (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Scientific Research Applications
4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving protein cross-linking and enzyme inhibition.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. Additionally, the pyrrolidinyl group can interact with proteins, affecting their function and stability .
Comparison with Similar Compounds
4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-(2,5-Dioxo-1-pyrrolidinyl)benzenesulfonamide: This compound has a similar structure but lacks the methyl group on the pyrrolidinyl ring.
4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide: This compound features a phenyl group instead of a methyl group, which can affect its chemical properties and biological activity. The uniqueness of this compound lies in its specific structural features that confer distinct reactivity and biological activity.
Properties
CAS No. |
65116-12-3 |
---|---|
Molecular Formula |
C11H12N2O4S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N2O4S/c1-7-6-10(14)13(11(7)15)8-2-4-9(5-3-8)18(12,16)17/h2-5,7H,6H2,1H3,(H2,12,16,17) |
InChI Key |
WIECGSNRYXHUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.